molecular formula C22H28N2O5S B6960824 Ethyl 3-[(2-butyl-1,3-dihydroisoindol-4-yl)sulfamoyl]-4-methoxybenzoate

Ethyl 3-[(2-butyl-1,3-dihydroisoindol-4-yl)sulfamoyl]-4-methoxybenzoate

Cat. No.: B6960824
M. Wt: 432.5 g/mol
InChI Key: GRFFMVZJSAUYEB-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-butyl-1,3-dihydroisoindol-4-yl)sulfamoyl]-4-methoxybenzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2-butyl-1,3-dihydroisoindol-4-yl)sulfamoyl]-4-methoxybenzoate typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving a suitable phthalic anhydride derivative and an amine. For instance, 2-butylphthalic anhydride can react with an appropriate amine under acidic conditions to form the isoindoline ring.

    Esterification: The final step involves the esterification of the resulting compound with ethyl 4-methoxybenzoate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-butyl-1,3-dihydroisoindol-4-yl)sulfamoyl]-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: Due to its structural complexity, this compound may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial effects. Researchers can explore its potential as a lead compound for drug development.

    Chemical Biology: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfamoyl and methoxy groups.

    Material Science: Its unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Ethyl 3-[(2-butyl-1,3-dihydroisoindol-4-yl)sulfamoyl]-4-methoxybenzoate exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in critical biological pathways. The sulfamoyl group, in particular, may play a role in inhibiting enzyme activity by mimicking the transition state of enzyme-substrate complexes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-[(2-butyl-1,3-dihydroisoindol-4-yl)sulfamoyl]-4-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group, potentially altering its biological activity.

    Ethyl 3-[(2-butyl-1,3-dihydroisoindol-4-yl)sulfamoyl]-4-chlorobenzoate: Contains a chlorine atom, which may enhance its reactivity and biological properties.

Uniqueness

Ethyl 3-[(2-butyl-1,3-dihydroisoindol-4-yl)sulfamoyl]-4-methoxybenzoate is unique due to the presence of both the sulfamoyl and methoxy groups, which can confer distinct chemical and biological properties. These functional groups may enhance its solubility, stability, and ability to interact with biological targets compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

ethyl 3-[(2-butyl-1,3-dihydroisoindol-4-yl)sulfamoyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-4-6-12-24-14-17-8-7-9-19(18(17)15-24)23-30(26,27)21-13-16(22(25)29-5-2)10-11-20(21)28-3/h7-11,13,23H,4-6,12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFFMVZJSAUYEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC2=C(C1)C(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C(=O)OCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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